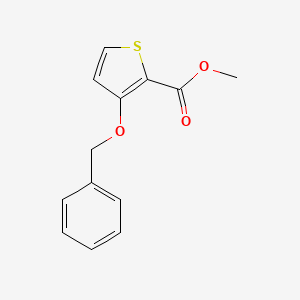

Methyl 3-(benzyloxy)-2-thiophenecarboxylate

概要

説明

Methyl 3-(benzyloxy)-2-thiophenecarboxylate is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a benzyloxy group attached to the thiophene ring, which is further esterified with a methyl group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(benzyloxy)-2-thiophenecarboxylate typically involves the esterification of 3-(benzyloxy)-2-thiophenecarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the use of benzyl alcohol and 3-hydroxy-2-thiophenecarboxylic acid, where the benzyloxy group is introduced via a Williamson ether synthesis. This is followed by esterification with methanol.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as p-toluenesulfonic acid can be used to facilitate the esterification reaction. The use of automated systems ensures precise control over reaction conditions, leading to higher purity and consistency in the final product.

化学反応の分析

Types of Reactions

Methyl 3-(benzyloxy)-2-thiophenecarboxylate undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Halogenated thiophenes, nitrothiophenes, sulfonated thiophenes.

科学的研究の応用

Methyl 3-(benzyloxy)-2-thiophenecarboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of Methyl 3-(benzyloxy)-2-thiophenecarboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzyloxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, contributing to its binding affinity.

類似化合物との比較

Methyl 3-(benzyloxy)-2-thiophenecarboxylate can be compared with other thiophene derivatives such as:

Methyl 2-thiophenecarboxylate: Lacks the benzyloxy group, resulting in different chemical and biological properties.

Methyl 3-(methoxy)-2-thiophenecarboxylate: Contains a methoxy group instead of a benzyloxy group, leading to variations in reactivity and application.

Methyl 3-(phenyl)-2-thiophenecarboxylate: Features a phenyl group, which can influence its electronic properties and interactions with biological targets.

The presence of the benzyloxy group in this compound makes it unique, as it can enhance the compound’s stability and modify its reactivity compared to other similar compounds.

生物活性

Methyl 3-(benzyloxy)-2-thiophenecarboxylate is a thiophene derivative with notable biological activities that have garnered interest in medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a benzyloxy group and an ester functional group. The chemical structure can be represented as follows:

- Molecular Formula : C12H12O3S

- Molecular Weight : 240.29 g/mol

The presence of the benzyloxy group enhances the compound's lipophilicity, potentially improving its bioavailability and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.

- Receptor Modulation : It may modulate receptor activity, influencing cellular signaling pathways crucial for various physiological processes.

- Antimicrobial Activity : Thiophene derivatives are known for their antimicrobial properties, which may be applicable to this compound.

Antimicrobial Properties

Research has indicated that thiophene derivatives exhibit significant antimicrobial activity. This compound has been evaluated for its efficacy against various bacterial strains. A study demonstrated that compounds similar in structure showed inhibition against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored through in vitro studies. The compound demonstrated the ability to reduce pro-inflammatory cytokine levels in cultured cells, indicating its potential as a therapeutic agent for inflammatory diseases.

Case Studies

-

Study on Antimicrobial Activity :

A study published in a peer-reviewed journal assessed the antibacterial effects of various thiophene derivatives, including this compound. The results indicated that this compound exhibited moderate activity against several pathogenic bacteria, supporting its potential as an antimicrobial agent. -

Inflammation Model :

In an experimental model of inflammation, this compound was administered to mice subjected to induced inflammation. The results showed a significant reduction in edema and inflammatory markers compared to the control group, highlighting its therapeutic potential.

特性

IUPAC Name |

methyl 3-phenylmethoxythiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3S/c1-15-13(14)12-11(7-8-17-12)16-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYPDTMLOYBAWGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377310 | |

| Record name | methyl 3-(benzyloxy)-2-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186588-84-1 | |

| Record name | methyl 3-(benzyloxy)-2-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。